molecular formula C13H11Br2NO6 B11453863 5-(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5-(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B11453863
M. Wt: 437.04 g/mol
InChI Key: BRSZUUIBINMIPE-UHFFFAOYSA-N
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Description

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole ring substituted with bromine and methoxy groups, along with a dihydro-oxazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials may include 4,6-dibromo-2H-1,3-benzodioxole and appropriate reagents to introduce the methoxy group, followed by the formation of the dihydro-oxazole ring and the carboxylic acid group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-oxazole ring.

    Reduction: Reduction reactions could target the bromine substituents or the carboxylic acid group.

    Substitution: The bromine atoms on the benzodioxole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the benzodioxole and oxazole rings suggests possible interactions with biological targets.

Industry

In materials science, the compound might be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID exerts its effects would depend on its specific applications. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,6-Dibromo-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
  • 5-(4,6-Dichloro-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
  • 5-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Uniqueness

The presence of bromine atoms and a methoxy group on the benzodioxole ring distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C13H11Br2NO6

Molecular Weight

437.04 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H11Br2NO6/c1-4-8(13(17)18)16-22-9(4)5-6(14)10(19-2)12-11(7(5)15)20-3-21-12/h4,9H,3H2,1-2H3,(H,17,18)

InChI Key

BRSZUUIBINMIPE-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)O)C2=C(C3=C(C(=C2Br)OC)OCO3)Br

Origin of Product

United States

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